molecular formula C15H20N2O3 B12111664 2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one

2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B12111664
M. Wt: 276.33 g/mol
InChI Key: OUZYIVHZVZDGCF-UHFFFAOYSA-N
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Description

2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of 1,4-benzodioxane-6-amine with appropriate reagents under controlled conditions. One common method involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield an intermediate product. This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxin ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxin ring.

    Reduction: Reduced forms of the pyrrolidine moiety.

    Substitution: Substituted benzodioxin derivatives.

Scientific Research Applications

2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby affecting biochemical pathways. For instance, it may inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine
  • Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-

Uniqueness

Compared to similar compounds, 2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one stands out due to its unique combination of a benzodioxin ring and a pyrrolidine moiety.

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-pyrrolidin-1-ylpropan-1-one

InChI

InChI=1S/C15H20N2O3/c1-11(15(18)17-6-2-3-7-17)16-12-4-5-13-14(10-12)20-9-8-19-13/h4-5,10-11,16H,2-3,6-9H2,1H3

InChI Key

OUZYIVHZVZDGCF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC1)NC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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